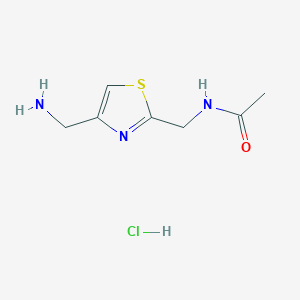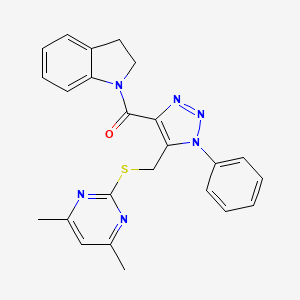
1-Cyclopropanecarbonyl-3-methylpiperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-Cyclopropanecarbonyl-3-methylpiperidin-4-amine” is a chemical compound with the CAS Number: 1384428-00-5 . It has a molecular weight of 182.27 . The IUPAC name for this compound is 1-(cyclopropylcarbonyl)-3-methyl-4-piperidinamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H18N2O/c1-7-6-12(5-4-9(7)11)10(13)8-2-3-8/h7-9H,2-6,11H2,1H3 . This indicates that the compound contains 10 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis
The compound is stored at a temperature of 4 degrees Celsius . and is in the form of an oil .Mechanism of Action
The mechanism of action of 1-Cyclopropanecarbonyl-3-methylpiperidin-4-amine is not well understood. However, studies have shown that it interacts with various receptors in the brain, including dopamine, serotonin, and norepinephrine receptors. This interaction leads to the modulation of neurotransmitter release, which can affect various physiological processes such as mood, cognition, and behavior.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to possess analgesic properties, which can be attributed to its interaction with the opioid receptors in the brain. Additionally, this compound has been shown to possess anticonvulsant properties, which can be attributed to its ability to modulate neurotransmitter release.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-Cyclopropanecarbonyl-3-methylpiperidin-4-amine is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. Additionally, this compound has been shown to possess various pharmacological properties, which makes it a promising candidate for the development of novel drugs. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are various future directions for the research on 1-Cyclopropanecarbonyl-3-methylpiperidin-4-amine. One potential direction is the development of novel compounds based on this compound that possess improved pharmacological properties. Additionally, further research is needed to understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Furthermore, the development of new synthesis methods for this compound can also lead to its broader applications in scientific research.
Synthesis Methods
The synthesis of 1-Cyclopropanecarbonyl-3-methylpiperidin-4-amine involves the reaction of cyclopropanecarbonyl chloride with 3-methylpiperidine in the presence of a base such as triethylamine. The reaction takes place at room temperature, and the resulting product is purified using column chromatography. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting.
Scientific Research Applications
1-Cyclopropanecarbonyl-3-methylpiperidin-4-amine has found various applications in scientific research. It has been used as a precursor in the synthesis of other compounds such as 1,3-dimethyl-4-piperidinone, which has been shown to possess anticonvulsant properties. Additionally, this compound has been used in the synthesis of novel piperidine-based compounds that have potential applications in the treatment of various diseases such as cancer and Alzheimer's disease.
Safety and Hazards
properties
IUPAC Name |
(4-amino-3-methylpiperidin-1-yl)-cyclopropylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c1-7-6-12(5-4-9(7)11)10(13)8-2-3-8/h7-9H,2-6,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKXUJCFQMFMUBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1N)C(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[benzyl(methyl)amino]-N-(3-fluoro-4-methylphenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2980448.png)
![ethyl 2-(2-((4-(2,3-dimethylphenyl)-5-((furan-2-carboxamido)methyl)-4H-1,2,4-triazol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2980450.png)
![N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2980451.png)


![1-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-phenoxypropan-1-one](/img/structure/B2980458.png)
![2,5-dichloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2980460.png)
![4-[(3,4-Dichlorobenzyl)oxy]-3-iodobenzaldehyde](/img/structure/B2980461.png)
![2-(methylsulfanyl)-N-{3-[N-(propan-2-yl)methanesulfonamido]propyl}pyridine-3-carboxamide](/img/structure/B2980465.png)


![2-Benzyl-5-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]-3,4-dihydroisoquinolin-1-one](/img/structure/B2980468.png)

